The synthesis of 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can be approached through various methods. A common synthetic strategy involves the cyclodehydration of hydrazides with carboxylic acids or their derivatives. For instance, a typical reaction might utilize a hydrazide and a benzoic acid derivative under dehydrating conditions to form the oxadiazole ring .
The molecular structure of 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can be elucidated using various spectroscopic techniques:
The compound's empirical formula is , indicating the presence of two nitrogen atoms in the oxadiazole ring and one nitrogen in the pyrrolidine moiety. The structural configuration supports potential interactions with biological targets.
2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions typical of oxadiazoles:
These reactions can be facilitated by varying conditions such as temperature, solvent choice, and catalyst presence, allowing for fine-tuning of product yields and selectivities.
The mechanism of action for compounds like 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole typically involves interaction with specific biological targets:
In vitro studies have shown that certain derivatives exhibit significant activity against various microbial strains and cancer cell lines .
The physical properties of 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole include:
The compound exhibits stability under ambient conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes potential electrophilic behavior due to the electron-rich nature of the nitrogen atoms.
Due to its diverse biological activities, 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole has potential applications in:
Research continues to explore new derivatives and their potential therapeutic uses across various fields .
The 1,3,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, was initially classified as an "azoxime" or "furo[ab]diazole" [1] [2]. However, its pharmacological potential remained unexplored until the mid-20th century. A pivotal milestone occurred in the 1940s with the development of Oxolamine, introduced as a cough suppressant and marking the first commercial drug featuring this scaffold [2] [4]. The 1960s–1980s saw expanded applications, including the antihypertensive agent Tiodazosin and the antibacterial Furamizole [4] [9]. By the 2000s, advancements culminated in FDA-approved drugs such as the HIV integrase inhibitor Raltegravir and the endothelin antagonist Zibotentan for cancer therapy [4] [9]. This evolution underscores the scaffold’s versatility, driven by innovations in synthetic chemistry and target identification.
Table 1: Milestones in 1,3,4-Oxadiazole Drug Development
| Year | Compound | Therapeutic Area | Significance |
|---|---|---|---|
| 1940s | Oxolamine | Cough suppression | First-in-class 1,3,4-oxadiazole drug |
| 1980s | Tiodazosin | Hypertension | Demonstrated cardiovascular applications |
| 2000s | Furamizole | Antibacterial | Validated antimicrobial potential |
| 2007 | Raltegravir | Antiviral (HIV) | FDA-approved for HIV treatment |
| 2010 | Zibotentan | Oncology (Prostate cancer) | Endothelin receptor antagonist |
The 1,3,4-oxadiazole ring is a planar, π-deficient heterocycle containing one oxygen and two nitrogen atoms within a five-membered ring. Its bioisosteric properties allow it to mimic ester or amide functionalities while resisting hydrolytic degradation, enhancing metabolic stability in drug molecules [3] [4]. Key physicochemical attributes include:
These features make 1,3,4-oxadiazoles ideal for optimizing drug-like properties such as solubility, membrane permeability, and target affinity. For example, in Zibotentan, the oxadiazole ring replaces a peptide bond, improving oral bioavailability and resistance to proteases [4] [9].
The hybrid structure of 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole integrates two pharmacologically privileged motifs: the 1,3,4-oxadiazole core and the pyrrolidine ring. This combination enables unique target engagement strategies:
This compound exemplifies scaffold hybridization, a strategy to merge complementary pharmacophores. Recent studies highlight its potential as a multi-target agent:
Table 2: Functional Contributions of Substituents in 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole
| Structural Element | Physicochemical Role | Biological Implications |
|---|---|---|
| 1,3,4-Oxadiazole core | Bioisostere for esters/amides; π-deficient | Metabolic stability; Target affinity |
| Pyrrolidine ring | Basic amine (pKa ~10.5); Flexible scaffold | Enhanced solubility; Conformational adaptability |
| 2-Methyl group | Electron-donating; Lipophilicity booster | BBB penetration; Steric modulation of binding |
Synthetic routes to this compound typically involve cyclocondensation of pyrrolidine-2-carboxylic acid hydrazides with acylating agents. For instance, microwave-assisted synthesis using T3P (propylphosphonic anhydride) achieves yields >85% under eco-friendly conditions [6] [9]. The structure’s versatility positions it as a key scaffold for antibiotics, CNS drugs, and anticancer agents, reflecting its growing prominence in hit-to-lead optimization campaigns [7] [8] [9].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1